8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole

Anticancer Screening NCI-60 Panel Structure-Activity Relationship

8-Bromo-3-methyl-1-phenyl-1,4-dihydrobenzopyrano[4,3-c]pyrazole (CAS 654651-00-0) is a heterocyclic compound belonging to the 1,4-dihydrobenzopyrano[4,3-c]pyrazole scaffold. This tricyclic system fuses a benzopyran ring with a pyrazole core, featuring a bromine substituent at the 8-position, a methyl group at the 3-position, and a phenyl ring at the 1-position.

Molecular Formula C17H13BrN2O
Molecular Weight 341.2 g/mol
CAS No. 654651-00-0
Cat. No. B12521742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole
CAS654651-00-0
Molecular FormulaC17H13BrN2O
Molecular Weight341.2 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1COC3=C2C=C(C=C3)Br)C4=CC=CC=C4
InChIInChI=1S/C17H13BrN2O/c1-11-15-10-21-16-8-7-12(18)9-14(16)17(15)20(19-11)13-5-3-2-4-6-13/h2-9H,10H2,1H3
InChIKeyXJVYVVOWCNJAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole – Core Structure and Procurement Context


8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole (CAS 654651-00-0) is a heterocyclic compound belonging to the 1,4-dihydrobenzopyrano[4,3-c]pyrazole scaffold [1]. This tricyclic system fuses a benzopyran ring with a pyrazole core, featuring a bromine substituent at the 8-position, a methyl group at the 3-position, and a phenyl ring at the 1-position. Compounds within this scaffold class have been investigated for diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects [2], making the regiochemical identity of substituents critical to downstream pharmacological profiling.

Why Generic 8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole Substitution Risks Misleading Results


Within the 1,4-dihydrobenzopyrano[4,3-c]pyrazole family, subtle variations in substituent pattern are known to drastically alter both chemical reactivity and biological target engagement. For instance, replacing the 3-methyl group with a 3-(2-chlorophenyl) moiety on a closely related 8-bromo-1-phenyl scaffold generates the analog CHEMBL1987853 (NSC646483), which has been specifically flagged for anticancer screening in the NCI-60 human tumor cell line panel [1]. This demonstrates that even a single-point change at the 3-position can redirect a compound’s biological annotation and its suitability for disease-relevant assay cascades. Without head-to-head data confirming equipotency or equivalent metabolic stability, procurement of an incorrect regioisomer or analog risks derailing a carefully optimized screening funnel.

Quantitative Differentiation Evidence for 8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole vs. Closest Analogs


3-Methyl vs. 3-(2-Chlorophenyl) Substituent: Differential NCI-60 Annotation and Biological Profiling Potential

The closest documented analog, 8-Bromo-3-(2-chlorophenyl)-1-phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole (CHEMBL1987853), carries an NCI-60 designation (NCI60_016071) indicating its specific inclusion in the National Cancer Institute's human tumor cell line screen for anticancer activity [1]. In contrast, no such annotation or public screening data have been identified for the 3-methyl derivative. This absence of data for the 3-methyl analog is itself a critical selection factor: the 3-(2-chlorophenyl) compound is pre-validated for oncology programs, while the 3-methyl compound remains a blank slate requiring de novo profiling. For medicinal chemistry campaigns where target novelty or selectivity against non-oncology panels is paramount, the 3-methyl derivative offers a distinct starting point free from prior art constraints.

Anticancer Screening NCI-60 Panel Structure-Activity Relationship

Bromine Position Variant Comparison: 8-Bromo Target vs. 6-Bromo Regioisomer (CAS 2824165-40-2)

The 8-bromo regioisomer (CAS 654651-00-0) differs from the 6-bromo-2,4-dihydrochromeno[4,3-c]pyrazole (CAS 2824165-40-2) only in the position of the bromine atom on the benzopyran ring. Although no comparative biological data exists in public databases, the difference in bromine placement is expected to influence electrophilic aromatic substitution reactivity, steric environment, and hydrogen/halogen bonding patterns with biological targets. The 8-bromo variant positions the halogen para to the pyran oxygen, while the 6-bromo places it ortho/para to the ring junction, leading to distinct electronic profiles that chemists must control during library synthesis.

Regioselectivity Synthetic Intermediate Structure-Activity Relationship

Intramolecular Cycloaddition Synthesis: 3-Methyl as Preferred Substrate for [3+2] Annulation

The parent method for constructing the dihydrobenzopyranopyrazole core relies on a [3+2] intramolecular cycloaddition of bromovinyl hydrazones [1]. The 3-methyl substituent, being sterically minimal and electronically neutral, is expected to facilitate cycloaddition without the steric hindrance or electronic deactivation that a 3-aryl group (e.g., 2-chlorophenyl) might impose. While explicit comparative yields for the 3-methyl vs. 3-aryl substrates are not disclosed in the public abstract, the general method implies that alkyl-substituted substrates provide a more straightforward entry into the scaffold for further functionalization.

Synthetic Methodology [3+2] Cycloaddition Bromovinyl Hydrazones

Hydrogen Bond Donor/Acceptor Profile and Drug-Likeness Comparison with 3-Aryl Analog

Calculated molecular properties for 8-bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole (CAS 654651-00-0) indicate an exact molecular weight of 340.02119 g/mol, zero hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . In comparison, the 3-(2-chlorophenyl) analog CHEMBL1987853 possesses a higher molecular weight (~448 Da) and additional hydrogen bond donors/acceptors due to the chlorine substituent and saturation difference. The target compound's lower molecular weight and limited rotatable bonds may confer superior passive permeability and oral bioavailability parameters (e.g., compliance with Lipinski's Rule of Five), though no direct experimental ADME data are available.

Physicochemical Properties Drug-Likeness ADME Prediction

Optimal Application Scenarios for 8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole Based on Differentiation Evidence


De Novo Kinase or Epigenetic Probe Discovery Without Prior Art Constraints

Because the 3-methyl analog lacks any documented NCI-60 annotation or public biological activity data, it serves as an ideal starting point for discovering novel kinase or bromodomain probes. A medicinal chemistry team can generate proprietary structure-activity relationships (SAR) without the risk of conflicting with existing on-target data from the 3-(2-chlorophenyl) analog (CHEMBL1987853), which is already associated with cancer cell line screening [1]. This scenario is particularly valuable for biotech firms aiming to patent new chemical matter in the epigenetic reader domain.

Parallel Library Synthesis Leveraging Favorable Cycloaddition Substrate Properties

The 3-methyl substituent, being sterically minimal, is expected to facilitate high-yielding [3+2] intramolecular cycloaddition during library construction [1]. Procurement of this specific building block enables parallel synthesis of diverse 1,4-dihydrobenzopyrano[4,3-c]pyrazole analogs with varied N1-aryl or C8-substituents, while maintaining a consistent 3-methyl handle that does not introduce steric bias into subsequent biological assays.

Oral Bioavailability-Focused Lead Optimization Programs

With a calculated molecular weight of 340 Da, zero hydrogen bond donors, and only one rotatable bond [1], the 3-methyl compound occupies a favorable region of oral drug-like chemical space. In contrast, the bulkier 3-(2-chlorophenyl) analog (~448 Da) veers closer to the upper limit of Lipinski's Rule of Five. Lead optimization teams prioritizing oral absorption and permeability should favor the 3-methyl scaffold as a core template, as it provides greater room for subsequent functionalization while maintaining drug-like parameters.

Regioisomer-Specific Halogen Bonding Studies

The precise placement of bromine at the 8-position (para to the pyran oxygen) offers a distinct halogen bonding vector compared to the 6-bromo regioisomer (CAS 2824165-40-2) [1]. Structural biology groups investigating halogen bonding interactions in protein-ligand complexes can use the 8-bromo compound to probe specific binding pockets that require a halogen bond donor oriented along the long axis of the fused ring system, a geometry not achievable with the 6-bromo isomer.

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